5-Methoxy-2-methyl-4-nitroaniline
Overview
Description
5-Methoxy-2-methyl-4-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring
Mechanism of Action
Target of Action
Nitroaniline compounds are generally known to interact with various biological targets, including enzymes and cellular structures, leading to a range of biological effects .
Mode of Action
Nitroaniline compounds typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with biological targets.
Biochemical Pathways
A study on a similar compound, 4-methoxy-2-nitroaniline, suggests that it undergoes degradation via the fenton oxidation process, producing by-products such as oxalic acid, acetic acid, and formic acid .
Result of Action
Nitroaniline compounds are generally known to have a range of biological effects, potentially including cytotoxicity, genotoxicity, and effects on enzyme activity .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methyl-4-nitroaniline plays a role in biochemical reactions, particularly in the synthesis of dyes and pigments
Molecular Mechanism
It is known that it can participate in reactions that lead to the formation of polymers with desired properties like optical clarity, thermal stability, and electrical conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-4-nitroaniline typically involves nitration and subsequent reduction reactions. One common method includes the nitration of 2-methoxy-5-methylaniline using nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group. The reaction is carried out under controlled temperatures to prevent over-nitration and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or distillation to obtain the desired purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of further substitutions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of 5-Methoxy-2-methyl-4-aminoaniline.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-2-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and materials with specific optical and electronic properties.
Comparison with Similar Compounds
2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.
2-Methoxy-5-nitroaniline: Similar structure but lacks the methyl group.
Uniqueness: 5-Methoxy-2-methyl-4-nitroaniline is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-methoxy-2-methyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGETRPPZVBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345219 | |
Record name | 5-Methoxy-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106579-00-4 | |
Record name | 5-Methoxy-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-2-methyl-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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